molecular formula C14H17N3O2 B1674026 1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)- CAS No. 256461-28-6

1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-

Cat. No. B1674026
M. Wt: 259.3 g/mol
InChI Key: ZUYUIKKHHBEVHL-UHFFFAOYSA-N
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Description

FR-221647 is a non-nucleoside adenosine deaminase inhibitor with moderate activity and good pharmacokinetics compared with the known inhibitors pentostatin and EHNA.

properties

IUPAC Name

1-(1-hydroxy-4-phenylbutan-2-yl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYUIKKHHBEVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-

CAS RN

256461-28-6
Record name FR-221647
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256461286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-221647
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z97161Z8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

NaBH4 (491 mg) was added portionwise to an ice cooled solution of ethyl 2-(4-carbamoyl-1-imidazolyl)-4-phenylbutyrate (obtained in Preparation 2) (391 mg) in methanol (20 ml) under an nitrogen atmosphere. After the addition was completed, the reaction mixture was stirred at room temperature for 30 minutes. Water was added, and the resulting mixture was stirred for several minutes and then evaporated under reduced pressure. The residue was partitioned between chloroform and water. The organic layer was washed with brine and dried over sodium sulfate. Evaporation of the solvent under reduced pressure gave 1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide (347 mg) as a white solid.
Name
Quantity
491 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(4-carbamoyl-1-imidazolyl)-4-phenylbutyrate
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 2
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 3
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 4
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 5
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Reactant of Route 6
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-

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